molecular formula C5H10ClN5 B2835673 N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride CAS No. 2253632-06-1

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2835673
CAS No.: 2253632-06-1
M. Wt: 175.62
InChI Key: GALQWOOOMOJZCS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with a methylamine group and a tetrazole moiety. The molecular formula is C₆H₁₁ClN₅, with a molecular weight of approximately 188.64 g/mol (based on analogous compounds in ). This compound is likely synthesized via nucleophilic substitution or cyclization reactions, similar to methods used for related tetrazole-containing amines (e.g., 94% yield for compound 22 in ).

Properties

IUPAC Name

N-methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALQWOOOMOJZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=NNN=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride typically involves the reaction of N-methylcyclopropanamine with a tetrazole derivative. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The compound is typically isolated as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and nitrogen oxides. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data
Compound Name Melting Point (°C) IR/NMR Key Peaks References
N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride Not reported Expected δ 2.8–3.2 (N-CH₃), δ 4.0–5.0 (cyclopropane) Inferred
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride Not reported δ 1.2 (CH₃), δ 3.2 (N-CH₃)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine 271–272 (dec.) IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N)
N-Benzylidene-5-methyltetrazol-2-amine 70 δ 2.61 (CH₃), δ 9.26 (s, NH)

Key Observations :

  • Cyclopropane-containing compounds (e.g., ) exhibit unique NMR shifts due to ring strain.
  • Tetrazole IR peaks (~1345–1155 cm⁻¹ for SO₂ in ) contrast with trifluoromethyl groups (strong C-F stretches at ~1100–1200 cm⁻¹ in ).

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